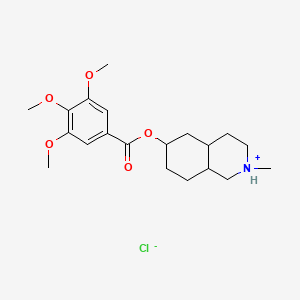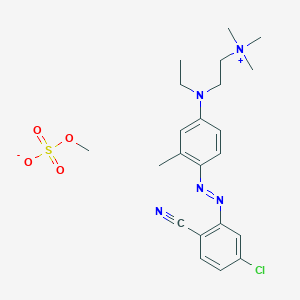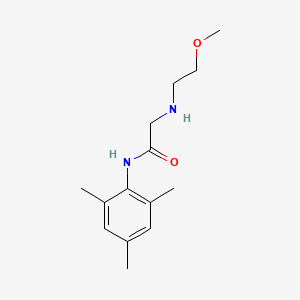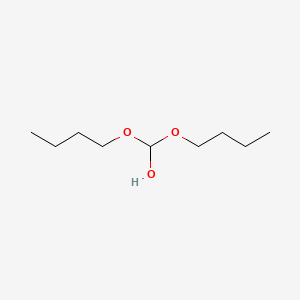
1-Hexanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-3'-methoxy-, hydrochloride, dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride, dihydrate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique chemical structure, which includes an acridine moiety, a sulfonamide group, and a methoxy substituent. It is commonly used in various fields such as chemistry, biology, and medicine due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride, dihydrate typically involves multiple steps. The process begins with the preparation of the acridine derivative, followed by the introduction of the sulfonamide group and the methoxy substituent. The final step involves the formation of the hydrochloride salt and the incorporation of water molecules to form the dihydrate.
Preparation of Acridine Derivative: The acridine derivative is synthesized through a series of reactions, including nitration, reduction, and cyclization.
Introduction of Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, where the acridine derivative is treated with a sulfonating agent such as chlorosulfonic acid.
Methoxy Substitution: The methoxy group is introduced through a methylation reaction, typically using a methylating agent like dimethyl sulfate.
Formation of Hydrochloride Salt and Dihydrate: The final compound is obtained by treating the intermediate with hydrochloric acid and incorporating water molecules to form the dihydrate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors, and the final product is purified through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride, dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride, dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride, dihydrate involves its interaction with specific molecular targets and pathways. The acridine moiety is known to intercalate with DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The sulfonamide group may also contribute to the compound’s biological activity by inhibiting enzymes involved in folate metabolism.
Comparison with Similar Compounds
1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride, dihydrate can be compared with other similar compounds, such as:
Acridine Orange: A fluorescent dye used in cell biology for staining nucleic acids.
Sulfanilamide: An antimicrobial agent used in the treatment of bacterial infections.
Methoxybenzene: A simple aromatic compound with a methoxy substituent.
Uniqueness
The uniqueness of 1-Hexanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride, dihydrate lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the acridine moiety allows for DNA intercalation, while the sulfonamide group provides antimicrobial activity. The methoxy substituent enhances the compound’s solubility and stability.
Properties
CAS No. |
71802-81-8 |
|---|---|
Molecular Formula |
C28H33ClN4O4S |
Molecular Weight |
557.1 g/mol |
IUPAC Name |
(2-acetamidoacridin-9-yl)-[4-(hexylsulfonylamino)-2-methoxyphenyl]azanium;chloride |
InChI |
InChI=1S/C28H32N4O4S.ClH/c1-4-5-6-9-16-37(34,35)32-21-13-15-26(27(18-21)36-3)31-28-22-10-7-8-11-24(22)30-25-14-12-20(17-23(25)28)29-19(2)33;/h7-8,10-15,17-18,32H,4-6,9,16H2,1-3H3,(H,29,33)(H,30,31);1H |
InChI Key |
AUDNRBLQKDELFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)(=O)NC1=CC(=C(C=C1)[NH2+]C2=C3C=C(C=CC3=NC4=CC=CC=C42)NC(=O)C)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


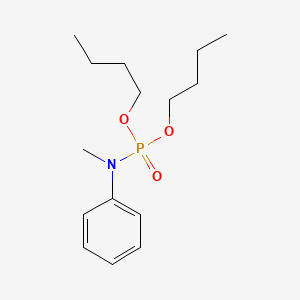
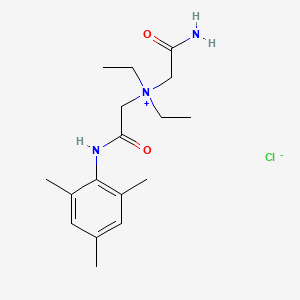

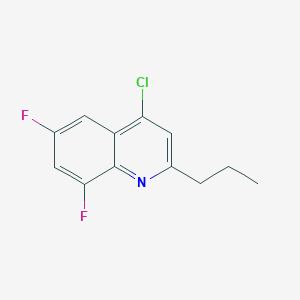
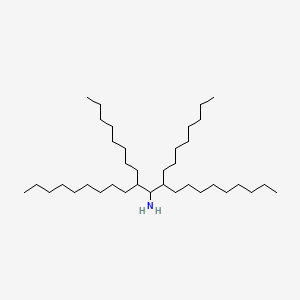
![9,10-Anthracenedione, 1-[[4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl]amino]-](/img/structure/B13758134.png)
